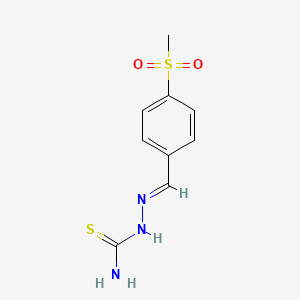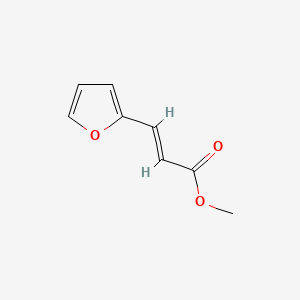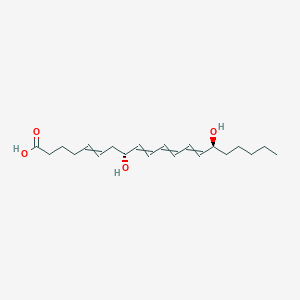
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
描述
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. These compounds play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroperoxide groups at specific positions on the fatty acid chain. The hydroperoxides are then reduced to hydroxyl groups, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the oxidation and reduction steps. These methods can offer higher yields and more sustainable production compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxo-derivatives.
Reduction: The hydroperoxide intermediates in its synthesis can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Enzymes like lipoxygenases, or chemical oxidants such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Acid chlorides or alcohols in the presence of a base.
Major Products:
Oxo-derivatives: Formed through further oxidation.
Esters and Ethers: Formed through substitution reactions involving the hydroxyl groups.
科学研究应用
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and conditions involving oxidative stress.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. By binding to these enzymes, it can influence the production of other eicosanoids, thereby regulating inflammation and immune responses.
相似化合物的比较
- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (arachidonic acid)
- (5S,6R)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
- (12S,15S)-12,15-dihydroxyicosa-5,8,10,14-tetraenoic acid
Comparison: (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other eicosanoids. Its dual hydroxyl groups at positions 8 and 15 allow it to interact differently with enzymes and receptors, leading to unique regulatory effects on inflammation and cell signaling pathways.
属性
IUPAC Name |
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425010 | |
| Record name | AC1O7M0F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-67-9 | |
| Record name | AC1O7M0F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


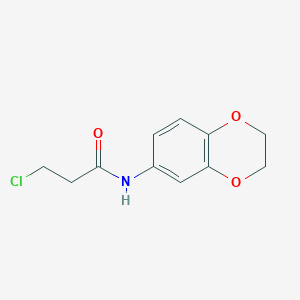
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)

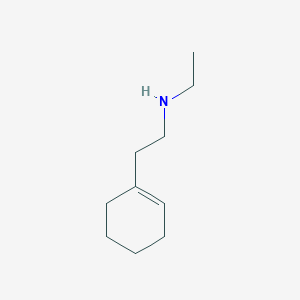
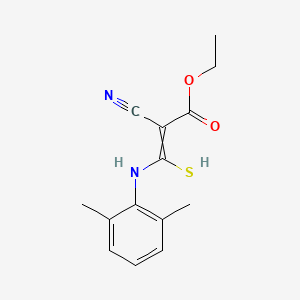
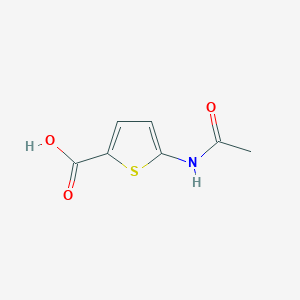

![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
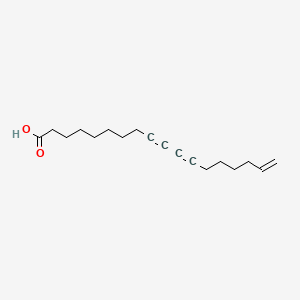

![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)
